molecular formula C17H37N B136281 N-Methylhexadecylamine CAS No. 13417-08-8

N-Methylhexadecylamine

Cat. No.: B136281
CAS No.: 13417-08-8
M. Wt: 255.5 g/mol
InChI Key: IHFXMTOFDQKABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylhexadecylamine is an organic compound with the molecular formula C17H37N. It is a secondary amine where a methyl group is attached to the nitrogen atom of hexadecylamine. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylhexadecylamine can be synthesized through the alkylation of hexadecylamine with methyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen iodide formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound is produced by the continuous flow method where hexadecylamine and methyl iodide are fed into a reactor containing a base. The reaction mixture is then heated to the desired temperature, and the product is separated by distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form N-methylhexadecanamide.

    Reduction: It can be reduced to form hexadecylamine and methane.

    Substitution: The compound can participate in nucleophilic substitution reactions where the methyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: N-Methylhexadecanamide.

    Reduction: Hexadecylamine and methane.

    Substitution: Various N-substituted hexadecylamines.

Scientific Research Applications

N-Methylhexadecylamine has several applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

N-Methylhexadecylamine exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing of hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification and dispersion. The compound interacts with cell membranes, altering their permeability and fluidity, which can affect cellular processes.

Comparison with Similar Compounds

    N-Methyloctadecylamine: Similar structure but with an octadecyl group instead of a hexadecyl group.

    N,N-Dimethylhexadecylamine: Contains two methyl groups attached to the nitrogen atom.

    Hexadecylamine: The parent compound without the methyl group.

Uniqueness: N-Methylhexadecylamine is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective surfactant. Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry.

Properties

IUPAC Name

N-methylhexadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-2/h18H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFXMTOFDQKABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158579
Record name N-Methylhexadecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13417-08-8
Record name N-Methyl-1-hexadecanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13417-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylhexadecylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013417088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylhexadecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylhexadecylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylhexadecylamine
Reactant of Route 2
Reactant of Route 2
N-Methylhexadecylamine
Reactant of Route 3
N-Methylhexadecylamine
Reactant of Route 4
N-Methylhexadecylamine
Reactant of Route 5
Reactant of Route 5
N-Methylhexadecylamine
Reactant of Route 6
Reactant of Route 6
N-Methylhexadecylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.